molecular formula C6H12O2 B1256532 3-Hydroxyhexan-2-one CAS No. 54123-75-0

3-Hydroxyhexan-2-one

Cat. No.: B1256532
CAS No.: 54123-75-0
M. Wt: 116.16 g/mol
InChI Key: UHSBCAJZDUQTHH-UHFFFAOYSA-N
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Description

3-Hydroxyhexan-2-one is an organic compound with the molecular formula C6H12O2. It is a ketone with a hydroxyl group on the third carbon atom. This compound is known for its role as a pheromone component in various species of cerambycid beetles . It has emerged as one of the most conserved pheromone structures within this beetle family .

Mechanism of Action

Target of Action

3-Hydroxyhexan-2-one, also known as 3-C6-ketol, has been identified as a pheromone in the beetle family Cerambycidae . It is produced by males of various species of South American cerambycid beetles . The primary targets of this compound are the olfactory receptors of these beetles, which play a crucial role in mate attraction and aggregation .

Mode of Action

The mode of action of this compound involves its release into the environment by male beetles. The compound then interacts with the olfactory receptors of both male and female beetles, triggering a behavioral response . This interaction results in the attraction of beetles to the source of the pheromone, facilitating mating and aggregation .

Biochemical Pathways

The detection of the pheromone by olfactory receptors likely triggers a cascade of biochemical events leading to changes in behavior, such as movement towards the pheromone source .

Pharmacokinetics

As a volatile compound, it is likely rapidly dispersed in the environment and detected by beetles over a certain distance .

Result of Action

The result of the action of this compound is the attraction of beetles to the source of the pheromone. This facilitates aggregation and mating, crucial aspects of the beetles’ life cycle . Both sexes are attracted to these aggregation-sex pheromones .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, humidity, and wind direction, which can affect the volatility and dispersion of the pheromone . The efficacy of the pheromone can also be influenced by the presence of other competing pheromones or odors in the environment .

Biochemical Analysis

Biochemical Properties

3-Hydroxyhexan-2-one plays a significant role in biochemical reactions, particularly as a pheromone component. It interacts with various enzymes, proteins, and other biomolecules. For instance, in beetles, it is produced by males and acts as an aggregation-sex pheromone, attracting both males and females . The compound’s interaction with olfactory receptors in beetles triggers behavioral responses essential for mating and aggregation. Additionally, this compound has been studied for its potential interactions with other pheromone components, enhancing its effectiveness in attracting beetles .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily observed in the context of its role as a pheromone. In beetles, it influences cell signaling pathways related to olfactory perception, leading to changes in behavior such as aggregation and mating

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with olfactory receptors in beetles. These receptors are part of the G-protein coupled receptor family, which, upon activation by the pheromone, initiate a signaling cascade that ultimately leads to behavioral responses . The compound’s ability to bind to these receptors and activate them is crucial for its function as a pheromone. Additionally, this compound may interact with other biomolecules involved in pheromone synthesis and release, further modulating its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been studied to understand its long-term effects. The compound is relatively stable under controlled conditions, but its effectiveness as a pheromone may decrease over time due to environmental factors such as temperature and humidity . Long-term studies have shown that the compound can maintain its pheromone activity for extended periods, although its potency may diminish with prolonged exposure to adverse conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models, particularly in beetles. At optimal dosages, the compound effectively attracts beetles and induces aggregation and mating behaviors . At higher doses, the compound may exhibit toxic or adverse effects, potentially disrupting normal physiological functions. Threshold effects have been observed, where a minimum concentration is required to elicit a behavioral response, and exceeding this threshold can lead to diminished effectiveness or adverse reactions .

Metabolic Pathways

This compound is involved in metabolic pathways related to pheromone synthesis and degradation in beetles. Enzymes such as alcohol dehydrogenases and oxidoreductases play a role in the biosynthesis of this compound . The metabolic flux of this compound is regulated by these enzymes, ensuring its availability for pheromone signaling. Additionally, the compound’s interaction with cofactors such as NADH and NADPH is essential for its synthesis and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. In beetles, the compound is produced in specialized glands and released into the environment to act as a pheromone . The transport and distribution mechanisms ensure that the compound reaches its target receptors in the olfactory system, facilitating its role in pheromone signaling. The localization and accumulation of this compound in specific tissues are crucial for its effectiveness as a pheromone .

Subcellular Localization

The subcellular localization of this compound is primarily within the olfactory glands of beetles, where it is synthesized and stored before release . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the olfactory receptors to exert its effects. Post-translational modifications and targeting signals may direct this compound to specific compartments within the olfactory glands, ensuring its availability for pheromone signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxyhexan-2-one can be synthesized through several methods. One common approach involves the reduction of 3-hexanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of 3-hexanone. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyhexan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-Hydroxyhexan-2-one is unique due to its highly conserved structure among cerambycid beetles and its effectiveness as a pheromone component. Its ability to attract both sexes of beetles makes it a valuable tool in pest management and ecological studies .

Properties

IUPAC Name

3-hydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-3-4-6(8)5(2)7/h6,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSBCAJZDUQTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573649
Record name 3-Hydroxyhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54123-75-0
Record name 3-Hydroxyhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 3-hydroxyhexan-2-one interacts with olfactory receptors located on the antennae of Cerambycidae beetles [, , , , , ]. This interaction triggers a neural response that ultimately results in attraction of the beetles to the source of the compound [, , , , , , , ]. This attraction is crucial for mate finding and reproduction, particularly for species that rely heavily on olfaction due to limited visual cues in their environments [, , , , ].

A:

  • Spectroscopic Data: While the provided texts don't include specific spectroscopic data, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Electroantennogram Detection (GC-EAD) are commonly used to characterize and identify this compound from biological samples [, , , , ].
  • Polyethylene sachets: These provide controlled release of the pheromone over time and are suitable for field deployment [].
  • Lures: These are specifically designed to attract target insects and are often combined with the pheromone for increased efficacy [, , , , ].
  • Traps: Different trap designs, such as panel traps and multiple-funnel traps, are used in combination with the pheromone to capture target insects for monitoring purposes [, , , , ].

ANone: The provided research focuses on the ecological role of this compound as a pheromone component and does not discuss its catalytic properties.

ANone: The provided research primarily focuses on experimental approaches to identify and characterize this compound and its role as a pheromone component. Computational studies are not discussed in these papers.

ANone: While the texts don't directly investigate structural modifications of this compound, they highlight:

  • Chirality: The (R)-enantiomer of this compound is often the more active or the sole active form for many Cerambycidae species. This suggests a high degree of stereospecificity in the olfactory receptors of these beetles [, , , , ].
  • Chain length: Analogs of this compound with different carbon chain lengths, such as 3-hydroxyoctan-2-one and 3-hydroxydecan-2-one, are also found in Cerambycidae pheromones, suggesting that chain length variation plays a role in species-specificity or fine-tuning pheromone signals [, , ].

ANone: The provided research primarily focuses on the ecological role of this compound and does not discuss its SHE regulations.

ANone: The primary methods used are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates and identifies volatile compounds based on their mass-to-charge ratio, enabling the identification of this compound within complex mixtures from beetle extracts [, , , , ].
  • Gas Chromatography-Electroantennogram Detection (GC-EAD): This technique combines gas chromatography with electrophysiological recordings from insect antennae. This allows researchers to confirm that the antennae of a particular species respond to a specific compound eluting from the GC, providing evidence that the compound is biologically active as a pheromone component [, , , , ].

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